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molecular formula C14H12N2OS B8680744 4-methoxy-N-phenylbenzo[d]thiazol-2-amine

4-methoxy-N-phenylbenzo[d]thiazol-2-amine

Cat. No. B8680744
M. Wt: 256.32 g/mol
InChI Key: CLPDDBSIQJIFHE-UHFFFAOYSA-N
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Procedure details

4-methoxybenzo[d]thiazol-2-amine (0.216 g, 1.20 mmol), iodobenzene (0.112 mL, 1.00 mmol), XANTPHOS (0.058 g, 0.10 mmol), Pd2(dba)3 (0.027 g, 0.03 mmol) and SODIUM TERT-BUTOXIDE (0.192 g, 2.00 mmol) placed in a sealed reaction via under an atmosphere of nitrogen and heated at 90ºC for 1 hour. LC/MS indicated mainly product, little SM. Cooled, diluted DCM and washed with water and brine. Org phase dried/MgSO4, filtered and evaporated. The crude product was purified by flash silica chromatography, eluting with dichloromethane. Pure fractions were evaporated to dryness to afford 4-methoxy-N- phenylbenzo[d]thiazol-2-amine (0.039 g, 15.22 %) as an colorless solid. EN01327-44-1 (0.039 g, 0.15 mmol, 15.22 %) Not sure why yield so low, crude lc/ms looked fine. Reaction left for several days before working up.
Quantity
0.002 mol
Type
reagent
Reaction Step One
Quantity
0.008 L
Type
solvent
Reaction Step Two
Quantity
0.0012 mol
Type
reactant
Reaction Step Three
Quantity
0.001 mol
Type
reactant
Reaction Step Four

Identifiers

CUSTOM
90
reaction index
NAME
1.3.4 [N-arylation with Ar-X] Iodo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.002 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.008 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.0012 mol
Type
reactant
Smiles
COC1=C2C(=CC=C1)SC(=N2)N
Step Four
Name
Quantity
0.001 mol
Type
reactant
Smiles
C1=CC=C(C=C1)I
Step Five
Name
Quantity
0.0001 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
3e-05 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(=CC=C1)SC(=N2)NC3=CC=CC=C3
Measurements
Type Value Analysis
YIELD 15.22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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